1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO This compound is characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol and a suitable catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group (-CF3) using reagents like trifluoromethyl iodide (CF3I) and a catalyst.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts .
Scientific Research Applications
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine and iodine atoms, along with the methoxy and trifluoromethyl groups, allows it to participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Fluoro-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
- 1-Fluoro-5-iodo-2-methoxy-4-(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
These compounds share similar structural features but differ in the position of functional groups, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C8H5F4IO |
---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3 |
InChI Key |
BCSZBWNDBLTOCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.